molecular formula C23H19BrCl2O3 B13754458 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 59365-30-9

4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B13754458
CAS No.: 59365-30-9
M. Wt: 494.2 g/mol
InChI Key: IJFQVWIAHXOHTM-UHFFFAOYSA-N
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Description

Properties

CAS No.

59365-30-9

Molecular Formula

C23H19BrCl2O3

Molecular Weight

494.2 g/mol

IUPAC Name

2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C23H19BrCl2O3/c24-15-23(21-11-8-18(25)12-22(21)26)28-14-20(29-23)13-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-12,20H,13-15H2

InChI Key

IJFQVWIAHXOHTM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of 1,1’-biphenyl-4-ol with formaldehyde to form the corresponding oxymethyl derivative. This intermediate is then reacted with 2,4-dichlorobenzyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde .

Scientific Research Applications

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The biphenyl and dichlorophenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Chemical Identifier :

  • IUPAC Name : 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
  • CAS No.: 59365-30-9
  • Molecular Formula : C₂₃H₁₉BrCl₂O₃
  • Molecular Weight : ~523.7 g/mol

This compound features a 1,3-dioxolane core with three key substituents:

Bromomethyl group : Acts as a reactive site for nucleophilic substitution.

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Substituents (1,3-Dioxolane Core) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
This compound (59365-30-9) - 2-(Bromomethyl)
- 2-(2,4-Dichlorophenyl)
- 4-([1,1'-Biphenyl]-4-yloxymethyl)
C₂₃H₁₉BrCl₂O₃ 523.7 Potential intermediate for antifungal agents; aromatic bulk enhances stability
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (60207-89-8) - 2-(Bromomethyl)
- 2-(2,4-Dichlorophenyl)
- 4-Propyl
C₁₂H₁₃BrCl₂O₂ 346.5 Higher volatility due to smaller alkyl substituent; likely used in pesticide intermediates
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (86674-90-0) - 2-(2,4-Dichlorophenyl)
- 4-(Chloromethyl)
C₁₀H₉Cl₃O₂ 267.54 Lower molecular weight; chloromethyl group less reactive than bromomethyl
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane (873012-43-2) - 2-(Bromomethyl)
- 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]
- 4-Methyl
C₁₇H₁₄BrCl₂O₃ 430.1 Chlorophenoxy group may enhance antifungal activity; methyl improves solubility
Cis-Bromo Benzoate Intermediate (N/A) - 2-(Bromomethyl)
- 2-(2,4-Dichlorophenyl)
- 4-(Benzoyloxymethyl)
C₂₀H₁₈BrCl₂O₄ 482.1 Key intermediate in synthesizing triazole antifungals (e.g., itraconazole)

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Chloromethyl : Bromine’s lower electronegativity (compared to chlorine) makes the bromomethyl group in the main compound more reactive in nucleophilic substitutions, critical for forming triazole derivatives (e.g., antifungal agents) .

Physicochemical Properties

  • Solubility : The biphenyl group in the main compound reduces water solubility compared to methyl or propyl analogs but improves lipid membrane penetration.
  • Thermal Stability : Higher molecular weight and aromaticity may increase melting points compared to simpler derivatives like CAS 86674-90-0 .

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